
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound with the molecular formula C7H11ClN2O. This compound is characterized by the presence of a chloro group, a cyano group, and a methyl group attached to a propanamide backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide typically involves the reaction of 3-chloropropionyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 3-chloropropanoic acid and N-methyl-2-cyanoethylamine.
Reduction: 3-chloro-N-(2-aminoethyl)-N-methylpropanamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(2-cyanoethyl)-N-phenylbenzamide: Similar structure but with a phenyl group instead of a methyl group.
3-chloro-N-(2-cyanoethyl)-N-methylbenzamide: Similar structure but with a benzamide backbone.
3-chloro-N-(2-cyanoethyl)-4-hydroxy-N-phenylbenzamide: Similar structure with an additional hydroxy group.
Uniqueness
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its methyl group provides different steric and electronic properties compared to similar compounds with phenyl or benzamide groups.
Propiedades
Fórmula molecular |
C7H11ClN2O |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide |
InChI |
InChI=1S/C7H11ClN2O/c1-10(6-2-5-9)7(11)3-4-8/h2-4,6H2,1H3 |
Clave InChI |
GOAKUMCAEHLLJH-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


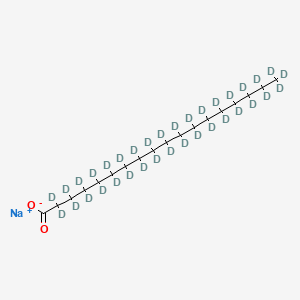

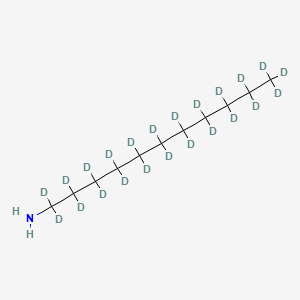
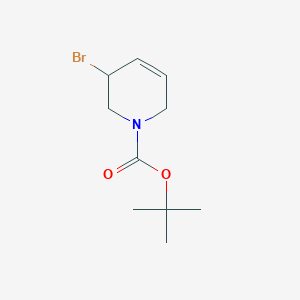
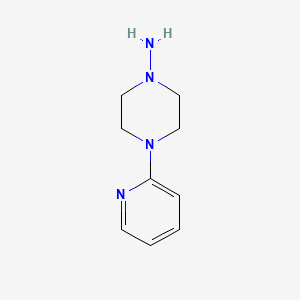
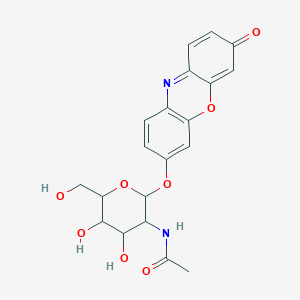
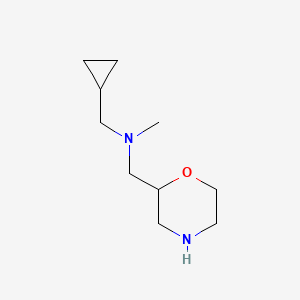
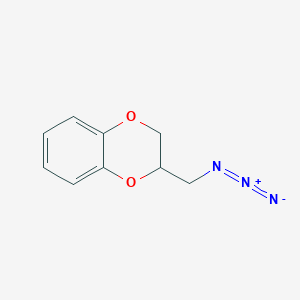
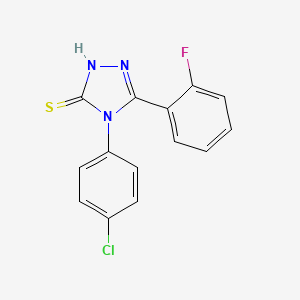
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
